N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(4-methylphenyl)oxane-4-carboxamide
Description
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(4-methylphenyl)oxane-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core, an oxane ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(4-methylphenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-3-26-21-10-9-20(16-18(21)6-11-22(26)27)25-23(28)24(12-14-29-15-13-24)19-7-4-17(2)5-8-19/h4-5,7-10,16H,3,6,11-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAINDMBHDALFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(4-methylphenyl)oxane-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an ethyl acetoacetate under acidic conditions.
Introduction of the Oxane Ring: The oxane ring can be introduced via a cyclization reaction, where a suitable diol undergoes cyclization in the presence of an acid catalyst.
Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline-oxane intermediate with an appropriate amine derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the oxane ring or the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(4-methylphenyl)oxane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(4-methylphenyl)oxane-4-carboxamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline core may interact with nucleic acids or proteins, while the oxane ring and carboxamide group could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(4-chlorophenyl)oxane-4-carboxamide
- **N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(4-fluorophenyl)oxane-4
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
